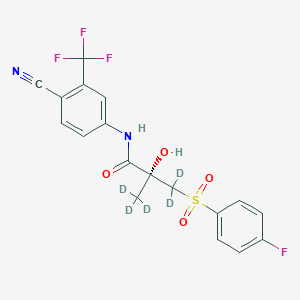
Bicalutamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicalutamide-d5 is a deuterated form of Bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Bicalutamide . The incorporation of deuterium atoms can help in tracing the compound in biological systems and understanding its behavior more accurately .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicalutamide-d5 is synthesized by incorporating deuterium atoms into the Bicalutamide molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . One common method is the use of deuterated solvents in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product . The production process is optimized to maximize yield and minimize the cost of deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
Bicalutamide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Bicalutamide-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactions of Bicalutamide.
Biology: Helps in understanding the biological interactions and metabolism of Bicalutamide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of Bicalutamide in the body.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Bicalutamide-d5, like Bicalutamide, acts as an androgen receptor antagonist . It competes with androgens for binding to androgen receptors, thereby blocking the action of androgens from adrenal and testicular origins . This inhibition prevents the stimulation of growth in normal and malignant prostatic tissue . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Comparison with Similar Compounds
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.
Nilutamide: Similar to Bicalutamide but with different pharmacokinetic properties.
Enzalutamide: A second-generation non-steroidal anti-androgen with higher potency.
Apalutamide: Another second-generation non-steroidal anti-androgen.
Uniqueness
Bicalutamide-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies . Compared to other non-steroidal anti-androgens, this compound offers better insights into the metabolism and distribution of Bicalutamide in biological systems .
Properties
Molecular Formula |
C18H14F4N2O4S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3,3,3-trideuterio-2-[dideuterio-(4-fluorophenyl)sulfonylmethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i1D3,10D2 |
InChI Key |
LKJPYSCBVHEWIU-FFQFYSDLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@](C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)(C([2H])([2H])S(=O)(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


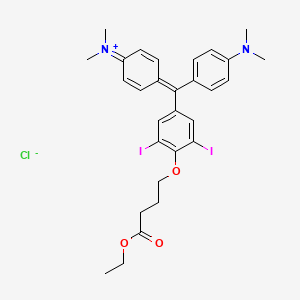
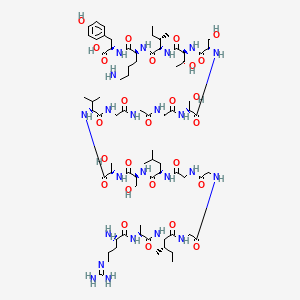
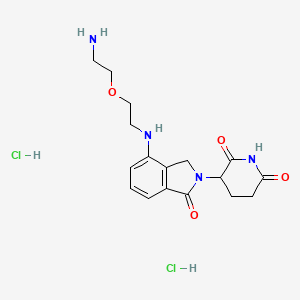
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
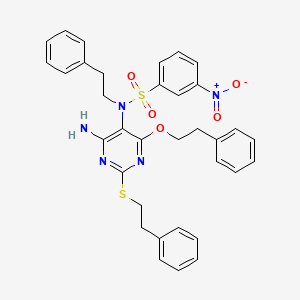
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
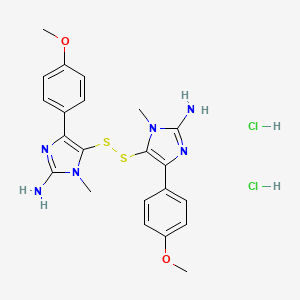
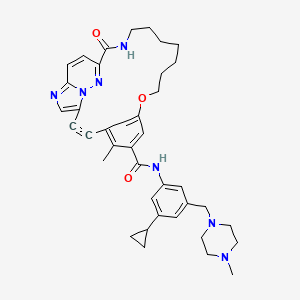
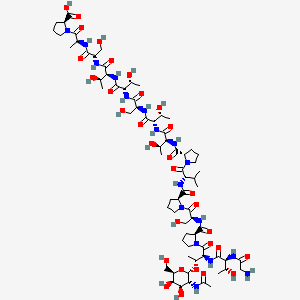
![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
